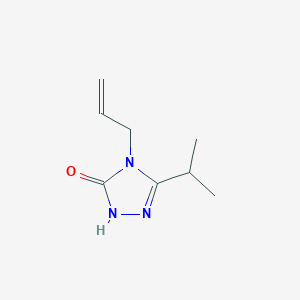![molecular formula C17H16N2O3S2 B2913957 N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896333-21-4](/img/structure/B2913957.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-METHYL-N-THIAZOL-2-YL-BENZAMIDE” is a chemical with the linear formula C11H10N2OS . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-METHYL-N-THIAZOL-2-YL-BENZAMIDE” is represented by the linear formula C11H10N2OS . The CAS Number is 150175-93-2 and the Molecular Weight is 218.279 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-METHYL-N-THIAZOL-2-YL-BENZAMIDE” are not fully detailed in the sources I found .Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
One study delves into the synthesis and evaluation of cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, which share a structural similarity to N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide. These compounds showed potent activity comparable to selective class III antiarrhythmic agents in vitro, indicating their potential as cardiac electrophysiological modifiers (Morgan et al., 1990).
Anticancer Activity
A recent study reported the design, synthesis, and evaluation of anticancer activities of N-substituted benzamides, including derivatives structurally related to N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide. These compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy (Ravinaik et al., 2021).
Antimalarial and COVID-19 Potential
Another study focused on the antimalarial sulfonamides' reactivity and their computational evaluation as COVID-19 drugs. The research suggests that derivatives similar to N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide could have significant antimalarial activity and potential against COVID-19, based on molecular docking studies and in vitro antimalarial activity assessments (Fahim & Ismael, 2021).
Na+/H+ Antiporter Inhibition
Research on benzoylguanidines as Na+/H+ exchanger inhibitors identified compounds with significant inhibitory effects, suggesting potential applications in treating acute myocardial infarction. The study's findings highlight the importance of specific substitutions for enhancing compound potency, with relevance to derivatives of N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide (Baumgarth et al., 1997).
Antimicrobial and Antifungal Action
Investigations into the antimicrobial and antifungal activities of 2,5-disubstituted 1,3,4-thiadiazoles, which include sulfonamido benzamide derivatives, revealed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests that compounds related to N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide could be effective antimicrobial and antifungal agents (Sych et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-11-6-5-9-14-15(11)18-17(23-14)19-16(20)12-7-4-8-13(10-12)24(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFXKRKEHQXWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2913888.png)
![methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2913889.png)



![2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2913895.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2913897.png)